N4-Ethyl-2'-deoxycytidine

Übersicht

Beschreibung

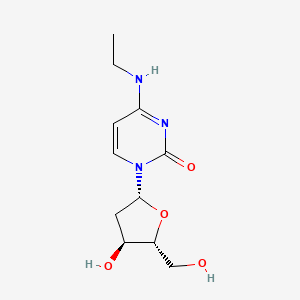

N4-Ethyl-2’-deoxycytidine is a purine nucleoside analog with a molecular formula of C11H17N3O4 and a molecular weight of 255.27 g/mol . This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . It is used in various scientific research applications due to its ability to inhibit DNA synthesis and induce apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4-Ethyl-2’-deoxycytidine typically involves the alkylation of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxycytidine with ethylamine under controlled conditions . The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the N4-ethyl derivative .

Industrial Production Methods

Industrial production of N4-Ethyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity . The product is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N4-Ethyl-2’-deoxycytidine undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N4-ethyl-2’-deoxyuridine, while substitution reactions can yield various alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

Hybridization Techniques

Mitigating GC Bias

One of the primary applications of N4-Et-dC is in reducing the guanine-cytosine (GC) bias that often complicates DNA hybridization techniques. High GC content sequences tend to form more stable base pairs compared to those with lower GC content, leading to inaccuracies in hybridization assays. N4-Et-dC modifies the cytosine base by adding an ethyl group at the N4 position, which disrupts the hydrogen bonding patterns crucial for C:G pairing. This modification normalizes the hybridization behavior across sequences with varying GC content, thus improving the accuracy and reliability of results obtained from techniques like DNA microarrays and reverse hybridization protocols .

Enhanced Stability in Oligonucleotide Probes

The incorporation of N4-Et-dC into oligonucleotide probes has been shown to enhance their stability during hybridization assays. Studies indicate that oligonucleotides containing this modified nucleoside exhibit improved thermal stability when paired with complementary sequences. This characteristic is particularly beneficial in multiplex assays, where accurate hybridization is critical .

Immunological Research

Investigating Immune Stimulation Mechanisms

N4-Et-dC plays a significant role in studying the mechanisms behind CpG-mediated immune stimulation. CpG motifs are recognized by Toll-like receptors (TLRs) on immune cells, triggering an inflammatory response. Research has demonstrated that N4-Et-dC-modified oligonucleotides can stimulate innate immune responses by interacting with specific protein/receptor factors involved in immunological recognition . This capability opens avenues for exploring therapeutic applications in vaccine development and immune modulation.

Enzymatic Synthesis of Modified DNA

Substrates for DNA Polymerases

N4-Et-dC has been identified as a beneficial substrate for various DNA polymerases, facilitating the enzymatic synthesis of modified DNA. In laboratory settings, it has been successfully incorporated into DNA strands during polymerase chain reactions (PCR), enhancing the efficiency of amplifying GC-rich regions . The ability of different polymerases to utilize N4-Et-dC underscores its versatility in synthetic biology and genetic engineering.

Structural Studies

Understanding Structural Dynamics

The modification provided by N4-Et-dC allows researchers to conduct structure-function studies that elucidate how oligonucleotides interact with proteins and other biomolecules. By incorporating N4-Et-dC into probes, scientists can better understand the structural elements required for effective immune system recognition and interaction with receptor factors . This knowledge is crucial for designing more effective therapeutic agents targeting specific biological pathways.

Data Table: Comparative Analysis of N4-Et-dC Applications

| Application Area | Description | Benefits |

|---|---|---|

| Hybridization Techniques | Reduces GC bias in DNA microarrays and hybridization protocols | Improves accuracy and reliability of results |

| Immunological Research | Investigates CpG-mediated immune stimulation | Aids in vaccine development and immune modulation |

| Enzymatic Synthesis | Acts as a substrate for various DNA polymerases | Enhances efficiency in PCR amplification |

| Structural Studies | Facilitates understanding of oligonucleotide-protein interactions | Provides insights for therapeutic design |

Case Studies

- Hybridization Efficiency Improvement : A study demonstrated that oligonucleotides containing N4-Et-dC showed significantly improved hybridization efficiency across a range of GC contents compared to unmodified counterparts, leading to more consistent diagnostic results.

- Immune Response Modulation : In experimental models, N4-Et-dC-modified oligonucleotides were shown to enhance TLR-mediated immune responses, suggesting potential applications in immunotherapy .

- DNA Synthesis Applications : Research indicated that incorporating N4-Et-dC into PCR reactions resulted in successful amplification of GC-rich target sequences, highlighting its utility in genetic engineering applications .

Wirkmechanismus

N4-Ethyl-2’-deoxycytidine exerts its effects primarily by inhibiting DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination and the induction of apoptosis . The compound targets DNA polymerase and other enzymes involved in DNA replication . Additionally, it can interfere with the activity of cytidine deaminase, further enhancing its antitumor effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2’-Deoxycytidine: The parent compound from which N4-Ethyl-2’-deoxycytidine is derived.

5-Aza-2’-deoxycytidine: Another nucleoside analog with antitumor activity.

Gemcitabine: A nucleoside analog used in chemotherapy.

Uniqueness

N4-Ethyl-2’-deoxycytidine is unique due to its specific ethyl substitution at the N4 position, which enhances its stability and antitumor activity compared to other nucleoside analogs . This modification also allows it to overcome some resistance mechanisms that affect other similar compounds .

Biologische Aktivität

N4-Ethyl-2'-deoxycytidine (N4-Et-dC) is a nucleoside analog that has garnered attention for its biological activity, particularly its role as an inhibitor of DNA polymerases. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₅N₃O₅

- Molecular Weight : 269.25 g/mol

- CAS Number : 70465-61-1

This compound functions primarily as an inhibitor of DNA polymerases, which are essential for DNA replication and repair. By interfering with the activity of these enzymes, N4-Et-dC can disrupt cellular proliferation, making it a candidate for anticancer and antiviral therapies. The inhibition occurs through competitive binding to the active site of DNA polymerases, leading to a decrease in nucleotide incorporation during DNA synthesis .

Biological Activity and Therapeutic Applications

-

Anticancer Activity :

- N4-Et-dC has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of DNA synthesis, which are critical in preventing tumor growth .

- Case Study : In vitro studies have shown that N4-Et-dC effectively reduces cell viability in leukemia and solid tumor models, indicating its potential as a therapeutic agent in oncology.

-

Antiviral Properties :

- The compound also exhibits antiviral activity by inhibiting viral replication processes that rely on host DNA polymerases. This makes it a potential candidate for treating viral infections where DNA synthesis is crucial for the pathogen's lifecycle .

- Research Finding : Studies have reported that N4-Et-dC can inhibit the replication of certain viruses in cell cultures, suggesting its utility in antiviral therapy.

- Inhibition of DNA Polymerases :

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other nucleoside analogs:

| Compound | Primary Activity | Target Enzymes | Therapeutic Use |

|---|---|---|---|

| This compound | DNA polymerase inhibitor | Family A & B | Anticancer, Antiviral |

| N-Acetyl-2'-deoxycytidine | Antitumor | Various | Cancer treatment |

| N4-Acetylbenzoyl-dCTP | Modified DNA synthesis | Various | Research applications |

Research Findings

Recent studies have provided insights into the efficacy and mechanism of action of N4-Et-dC:

- Enzymatic Studies : Research indicates that various DNA polymerases can incorporate N4-Et-dC into growing DNA strands, albeit with reduced efficiency compared to natural nucleotides. This incorporation leads to mutations and ultimately cell death in rapidly dividing cells .

- In vitro Studies : In laboratory settings, N4-Et-dC has shown promising results against cancer cell lines, with IC50 values indicating potent cytotoxicity. For example, leukemia cell lines exposed to varying concentrations of N4-Et-dC exhibited significant reductions in cell proliferation and viability.

Eigenschaften

IUPAC Name |

4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-2-12-9-3-4-14(11(17)13-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,2,5-6H2,1H3,(H,12,13,17)/t7-,8+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLZVUVMQXRIHF-QXFUBDJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465505 | |

| Record name | N4-ETHYL-2'-DEOXYCYTIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70465-61-1 | |

| Record name | N4-ETHYL-2'-DEOXYCYTIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.